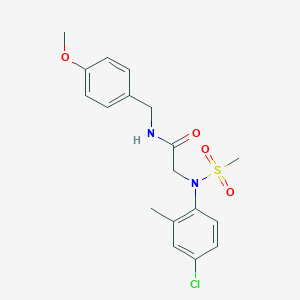
1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine, also known as THTBA, is a heterocyclic organic compound that belongs to the class of benzazepines. It has been widely used in scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine has also been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, motivation, and reward. 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine has several advantages for lab experiments. It has been well-studied and has a well-established synthesis method. Additionally, 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine has been shown to have potential therapeutic properties, making it a promising candidate for further research. However, there are also some limitations to using 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine in lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer. Additionally, 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine has been shown to have some toxic effects at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine. One area of research could be to further investigate its potential therapeutic properties, particularly in the treatment of depression, anxiety, and addiction. Additionally, more research could be done to better understand the mechanism of action of 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine and how it affects neurotransmitter levels in the brain. Finally, research could be done to develop new synthesis methods for 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine that improve its solubility and reduce its toxicity.
Synthesis Methods
The synthesis of 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine involves the reaction of 2-aminotetralin with p-toluenesulfonyl chloride in the presence of a base. The resulting product is then reduced with sodium borohydride to give 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine. This synthesis method has been well-established and has been used in many studies.
Scientific Research Applications
1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine has been studied extensively for its potential therapeutic properties. It has been found to have antidepressant, anxiolytic, and antipsychotic effects in animal models. 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine has also been shown to have potential as a treatment for drug addiction, as it reduces drug-seeking behavior in rats. Additionally, 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine has been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
properties
Product Name |
1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine |
|---|---|
Molecular Formula |
C17H19NO2S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2,3,4,5-tetrahydro-1-benzazepine |
InChI |
InChI=1S/C17H19NO2S/c1-14-9-11-16(12-10-14)21(19,20)18-13-5-4-7-15-6-2-3-8-17(15)18/h2-3,6,8-12H,4-5,7,13H2,1H3 |
InChI Key |
VDKPYIVOTCSPGI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)

![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)

![Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B258526.png)


![1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B258535.png)
![5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid](/img/structure/B258537.png)
![benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B258538.png)


![Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-5-phenylthiophene-3-carboxylate](/img/structure/B258544.png)
![3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258551.png)